2-Ethoxy-5-fluorophenol
Overview
Description
2-Ethoxy-5-fluorophenol is an organic compound characterized by the presence of an ethoxy group and a fluorine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the phenol ring using a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent . The ethoxy group can be introduced via an etherification reaction using ethyl iodide (C2H5I) and a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) .
Industrial Production Methods: Industrial production of 2-Ethoxy-5-fluorophenol may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-5-fluorophenol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Potassium fluoride (KF), ethyl iodide (C2H5I), sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed:
- Quinones (from oxidation)
- Hydroxy derivatives (from reduction)
- Various substituted phenols (from substitution)
Scientific Research Applications
2-Ethoxy-5-fluorophenol has several applications in scientific research:
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-fluorophenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- 2-Ethoxyphenol
- 5-Fluorophenol
- 2-Methoxy-5-fluorophenol
Comparison: 2-Ethoxy-5-fluorophenol is unique due to the presence of both an ethoxy group and a fluorine atom on the phenol ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, compared to similar compounds. Additionally, the presence of the fluorine atom can enhance the compound’s biological activity and selectivity.
Properties
IUPAC Name |
2-ethoxy-5-fluorophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,10H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVRZCJCXNNNNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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